2-Aminoethanol hydrobromide
Overview
Description
2-Aminoethanol hydrobromide: is a chemical compound with the molecular formula C2H8BrNO. It is commonly found as a white crystalline powder that is highly soluble in water and hygroscopic in nature. This compound is known for its basic properties and is widely used in various chemical and industrial applications.
Mechanism of Action
Target of Action
2-Aminoethanol, also known as ethanolamine or monoethanolamine (MEA), is a naturally occurring organic chemical compound . It is an important part of the essential structural phospholipids which occur in large amounts in all biological membranes .
Mode of Action
The molecule is bifunctional, containing both a primary amine and a primary alcohol . In keeping with its natural role in phospholipid metabolism, 2-aminoethanol rapidly enters intermediary metabolism . The irritative effects of 2-aminoethanol on skin and mucous membranes are attributed to the alkalinity of the substance .
Biochemical Pathways
2-Aminoethanol is the alcohol component in phosphatidyl ethanolamine and phosphatidyl choline . These are important components of cellular membranes. The chemical reactions and pathways resulting in the formation of ethanolamine (2-aminoethanol) are an important part of phospholipid metabolism .
Pharmacokinetics
After administration, 2-aminoethanol rapidly enters intermediary metabolism . Eight hours after intraperitoneal administration of [1,2-14C]-2-aminoethanol to Wistar rats, 49.2% of the administered radioactivity was detected in the liver and a total of 4.88% in the brain, spleen, kidney, heart, and diaphragm; 11.5% was exhaled as CO2 . Of the radioactivity in the organs, 85% was found in the lipid fraction .
Result of Action
After inhalation, oral administration, and dermal application, 2-aminoethanol is of low acute toxicity in various species of animals . After direct contact with the skin or mucous membranes, 2-aminoethanol causes severe irritation or even corrosion, depending on the concentration and duration of exposure . After continuous medium-term exposure to concentrations as low as 5 ml/m3, fur loss and lethargy develop in the rat and dog . Higher concentrations can cause a decrease in body weight and liver and kidney damage .
Biochemical Analysis
Biochemical Properties
2-Aminoethanol hydrobromide interacts with various enzymes, proteins, and other biomolecules. It is a part of the essential structural phospholipids which occur in large amounts in all biological membranes . The molecule is bifunctional, containing both a primary amine and a primary alcohol .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is a component in the formation of cellular membranes and is thus a molecular building block for life .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to acetaldehyde and ammonia via initial H-atom abstraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoethanol hydrobromide is typically synthesized through a two-step process:
Reaction of 2-chloroethanol with ammonia: This step involves the reaction of 2-chloroethanol with ammonia gas to produce 2-aminoethanol.
Reaction with hydrobromic acid: The 2-aminoethanol obtained from the first step is then reacted with hydrobromic acid to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of high-purity reagents and precise temperature and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethanol hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of simpler amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
2-Aminoethanol hydrobromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethanolamine (2-aminoethanol): Similar in structure but lacks the hydrobromide component.
Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different chemical properties.
Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.
Uniqueness: 2-Aminoethanol hydrobromide is unique due to its specific combination of amino and hydrobromide groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and industrial applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-aminoethanol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.BrH/c3-1-2-4;/h4H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJAVHKRVPYFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066887 | |
Record name | 2-Aminoethanol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23382-12-9 | |
Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23382-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023382129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-amino-, hydrobromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Aminoethanol hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoethanol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Aminoethanol hydrobromide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HF65JM8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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